![molecular formula C9H11NO3 B2442931 2-(4-hydroxyphenoxy)-N-methylacetamide CAS No. 34921-45-4](/img/structure/B2442931.png)
2-(4-hydroxyphenoxy)-N-methylacetamide
Overview
Description
2-(4-hydroxyphenoxy)-N-methylacetamide, also known as GW501516, is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. It was initially developed as a potential treatment for metabolic disorders such as obesity and diabetes. However, it has gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and stamina.
Scientific Research Applications
- Industrial Applications : m-Aryloxy phenols are used in plastics, adhesives, and coatings due to improved thermal stability and flame resistance .
- Intermediate : Researchers have used this compound as an intermediate in the synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment .
Synthetic Strategies and Complex m-Aryloxy Phenols
Drug Development
Polymer Chemistry
Mechanism of Action
Target of Action
The primary target of 2-(4-hydroxyphenoxy)-N-methylacetamide is the acetyl-CoA carboxylase (ACCase) . ACCase plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a key building block for fatty acid synthesis .
Mode of Action
2-(4-hydroxyphenoxy)-N-methylacetamide interacts with its target, ACCase, by inhibiting its activity . This inhibition disrupts the synthesis of fatty acids, which are essential components of cell membranes . The disruption in fatty acid synthesis leads to a breakdown in the structure and function of the cell membrane, ultimately causing cell death .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway by inhibiting the activity of ACCase . This inhibition disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical step in the fatty acid synthesis pathway . The downstream effects include a decrease in fatty acid production, leading to cell membrane dysfunction and cell death .
Pharmacokinetics
Similar compounds are known to be highly soluble in water , suggesting that this compound may also have high solubility, which could impact its bioavailability.
Result of Action
The inhibition of ACCase by 2-(4-hydroxyphenoxy)-N-methylacetamide leads to a decrease in fatty acid synthesis . This decrease disrupts the integrity of the cell membrane, leading to cell death . Therefore, the molecular and cellular effects of the compound’s action include disrupted fatty acid synthesis, compromised cell membrane integrity, and ultimately, cell death .
properties
IUPAC Name |
2-(4-hydroxyphenoxy)-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-9(12)6-13-8-4-2-7(11)3-5-8/h2-5,11H,6H2,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVAYQMSFWMJAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxyphenoxy)-N-methylacetamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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